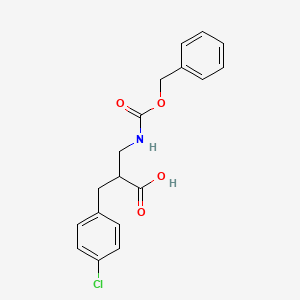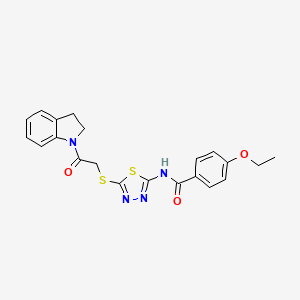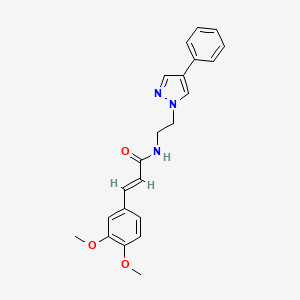![molecular formula C19H25N3O2 B2916691 3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one CAS No. 2310157-08-3](/img/structure/B2916691.png)
3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPHP-2201 and belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids, such as THC, found in cannabis. MPHP-2201 has shown promising results in various scientific studies and has the potential to be used in various applications.
作用機序
The mechanism of action of MPHP-2201 is not fully understood, but it is believed to work by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of various signaling pathways, which can lead to the various effects observed with MPHP-2201.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to have various biochemical and physiological effects. In animal studies, MPHP-2201 has been shown to produce analgesic effects, reduce anxiety, and induce hypothermia. MPHP-2201 has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory conditions.
実験室実験の利点と制限
MPHP-2201 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. MPHP-2201 is also stable and has a long shelf life, which makes it a suitable compound for long-term experiments. However, the limitations of MPHP-2201 include its potential toxicity and the lack of knowledge about its long-term effects.
将来の方向性
There are several future directions for the study of MPHP-2201. One of the potential directions is the development of MPHP-2201 as a treatment for various conditions, such as chronic pain and anxiety. Another potential direction is the study of the long-term effects of MPHP-2201, which is currently unknown. The development of new synthetic cannabinoids based on the structure of MPHP-2201 is also a potential future direction. Finally, the use of MPHP-2201 as a tool for studying the endocannabinoid system and its role in various physiological processes is another potential future direction.
Conclusion:
In conclusion, MPHP-2201 is a novel compound with promising potential in various scientific fields. The synthesis of MPHP-2201 has been optimized, and the compound has been extensively studied for its potential applications in medicine, neuroscience, and cancer therapy. The mechanism of action of MPHP-2201 is not fully understood, but it is believed to work by binding to the CB1 and CB2 receptors in the endocannabinoid system. MPHP-2201 has several advantages for lab experiments, but its potential toxicity and the lack of knowledge about its long-term effects are limitations. There are several future directions for the study of MPHP-2201, including its development as a treatment for various conditions and the study of its long-term effects.
合成法
The synthesis of MPHP-2201 involves the reaction of 4-methoxybenzoyl chloride with 2-(2-methylpyrazol-3-yl)piperidine in the presence of a base. The resulting product is then reduced using a reducing agent to obtain MPHP-2201. The synthesis of MPHP-2201 has been reported in various scientific journals, and the method has been optimized to obtain high yields of the product.
科学的研究の応用
MPHP-2201 has been extensively studied for its potential applications in various fields. In the field of medicine, MPHP-2201 has shown potential as a treatment for various conditions, such as chronic pain, anxiety, and depression. MPHP-2201 has also been studied for its potential use in cancer therapy. In addition, MPHP-2201 has been studied for its potential use in the field of neuroscience, where it has shown potential as a tool for studying the endocannabinoid system.
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-17(12-13-20-21)18-5-3-4-14-22(18)19(23)11-8-15-6-9-16(24-2)10-7-15/h6-7,9-10,12-13,18H,3-5,8,11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYBGGZYHACTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)
![Methyl 4-((9-(2-methoxyethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2916612.png)


![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2916617.png)
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)


![3-(3,4-dimethoxyphenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916622.png)



![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2916629.png)
![3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2916630.png)